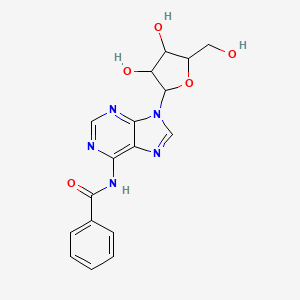

N-Benzoyladenosine

Description

Contextualization within Purine (B94841) Nucleoside Analogs Research

N-Benzoyladenosine belongs to the broad class of purine nucleoside analogs, which are synthetic compounds that mimic the structure of natural purine nucleosides like adenosine (B11128) and guanosine. These analogs are of immense interest to chemists and biologists due to their potential to interact with the cellular machinery that recognizes and processes their natural counterparts. By strategically modifying the purine base or the sugar moiety, scientists can create molecules with unique chemical properties and biological activities.

Purine nucleoside analogs have a well-established history in medicine, with many approved drugs for treating cancers and viral infections falling into this category. sigmaaldrich.com These compounds often function by interfering with DNA synthesis or repair, or by inhibiting key enzymes, thereby leading to cytotoxic effects in rapidly dividing cells or inhibiting viral replication. sigmaaldrich.com The study of this compound and its derivatives is a part of this broader effort to synthesize and evaluate novel purine nucleoside analogs with specific and potent biological effects.

Historical Perspectives on this compound Discovery and Early Studies

The prominence of this compound in chemical research is intrinsically linked to the groundbreaking work of Nobel laureate Har Gobind Khorana in the mid-20th century. Khorana's pioneering efforts in the chemical synthesis of oligonucleotides, the short, single-stranded fragments of DNA and RNA, laid the foundation for modern molecular biology. A critical challenge in synthesizing these molecules was the need to protect the reactive functional groups on the nucleoside building blocks to prevent unwanted side reactions.

Khorana introduced the use of the benzoyl group as a protecting group for the exocyclic amine of adenosine. nih.gov This innovation was a pivotal step in the development of the phosphotriester and later the phosphoramidite (B1245037) methods of oligonucleotide synthesis. nih.govresearchgate.net The resulting compound, this compound, proved to be a stable and reliable intermediate that could be efficiently incorporated into growing oligonucleotide chains and subsequently deprotected to reveal the natural adenosine residue. This historical development cemented the role of this compound as a workhorse molecule in synthetic nucleic acid chemistry.

Rationale for Continued Investigation of this compound and its Derivatives in Chemical Biology

The continued interest in this compound and its derivatives stems from two primary areas: its indispensable role in automated oligonucleotide synthesis and its potential as a versatile scaffold in medicinal chemistry and chemical biology.

The automated, solid-phase synthesis of DNA and RNA oligonucleotides is a cornerstone of modern biomedical research and diagnostics. researchgate.net This technology relies on the sequential addition of protected nucleoside phosphoramidites, with N-Benzoyl-2'-deoxyadenosine phosphoramidite being the standard building block for incorporating deoxyadenosine. The benzoyl group effectively shields the amine on the adenine (B156593) base during the coupling reactions and is readily removed under mild basic conditions at the end of the synthesis. nih.gov The robustness and high efficiency of this chemistry have enabled the routine production of custom DNA and RNA sequences for a vast array of applications, including polymerase chain reaction (PCR), DNA sequencing, gene silencing with siRNA, and the development of nucleic acid-based therapeutics.

Beyond its role as a protected building block, the this compound structure serves as a valuable starting point for the synthesis of novel biologically active molecules. Researchers are actively exploring derivatives of this compound for various therapeutic and research applications:

Adenosine Receptor Ligands: The adenosine receptors (A1, A2A, A2B, and A3) are important drug targets for a range of conditions. N6-substituted adenosine derivatives, which share a structural similarity with this compound, are known to be potent and selective ligands for these receptors. nih.govnih.gov The N-benzoyl group itself can be modified or replaced to create analogs with tailored affinities and selectivities for specific adenosine receptor subtypes, making them useful as molecular probes to study receptor function or as potential therapeutic agents.

Enzyme Inhibitors: The adenosine scaffold is a common feature in the active sites of many enzymes. By modifying the this compound structure, scientists can design inhibitors for specific enzymes. For example, derivatives of adenosine have been developed as inhibitors of adenosine kinase, an enzyme involved in adenosine metabolism, with potential applications in treating seizures. nih.gov The N-benzoyl moiety can be exploited to enhance binding affinity or to introduce new functionalities.

Antiviral and Anticancer Agents: The search for new antiviral and anticancer drugs is a major focus of medicinal chemistry. The decoration of nucleoside analogs with lipophilic groups, such as the benzyl (B1604629) group in N6-benzyladenosine (a close relative of this compound), has been shown to lead to compounds with improved antiviral activity against flaviviruses. researchgate.net The this compound scaffold provides a platform for creating diverse libraries of compounds for screening against various viral and cancer cell targets.

In essence, this compound remains a compound of high interest due to its dual identity: a fundamental tool that has enabled decades of progress in molecular biology and a promising chemical scaffold for the discovery of new molecules with the potential to impact human health.

Structure

3D Structure

Properties

Molecular Formula |

C17H17N5O5 |

|---|---|

Molecular Weight |

371.3 g/mol |

IUPAC Name |

N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide |

InChI |

InChI=1S/C17H17N5O5/c23-6-10-12(24)13(25)17(27-10)22-8-20-11-14(18-7-19-15(11)22)21-16(26)9-4-2-1-3-5-9/h1-5,7-8,10,12-13,17,23-25H,6H2,(H,18,19,21,26) |

InChI Key |

NZDWTKFDAUOODA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Modifications of N Benzoyladenosine

Classical and Contemporary Methodologies for N-Benzoyladenosine Synthesis

The preparation of this compound can be accomplished through several synthetic routes, ranging from classical multi-step procedures to more streamlined, modern approaches.

Direct acylation is a foundational method for synthesizing this compound. However, the adenosine (B11128) molecule presents multiple reactive sites: the N6-amino group of the adenine (B156593) base and the 2', 3', and 5' hydroxyl groups of the ribose sugar. To selectively acylate the N6-amino group, the hydroxyl groups must first be temporarily protected.

A widely employed classical method involves the transient silylation of the hydroxyl groups. nbuv.gov.ua In this procedure, adenosine is treated with a silylating agent, commonly trimethylchlorosilane (TMSCl), in a solvent such as pyridine. chemicalbook.comchemicalbook.com This step forms temporary trimethylsilyl (B98337) ethers on the ribose hydroxyls. Subsequently, benzoyl chloride is added to the reaction mixture, which selectively acylates the N6-amino group. slideshare.net The final step involves the removal of the silyl (B83357) protecting groups, typically through mild hydrolysis with aqueous ammonia (B1221849), which also neutralizes the reaction and precipitates the desired this compound product. chemicalbook.comchemicalbook.com This multi-step, one-flask synthesis is effective for producing N-aminoacylated nucleosides with yields ranging from 40-90%. nbuv.gov.ua

Table 1: Example Protocol for this compound Synthesis via Direct Acylation slideshare.net

| Step | Reagent/Solvent | Molar Equivalent | Purpose |

|---|---|---|---|

| 1 | Adenosine | 1 | Starting Material |

| 2 | Pyridine | Solvent | Base and Solvent |

| 3 | Chlorotrimethylsilane | 5 | Transient protection of hydroxyl groups |

While not typically used for the primary synthesis of the this compound core structure, palladium-catalyzed coupling reactions are instrumental in the synthesis of complex this compound derivatives. These reactions allow for the introduction of diverse functional groups onto the pre-formed this compound scaffold.

For instance, the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction, has been utilized to modify this compound. In one reported synthesis, an this compound derivative bearing a terminal alkyne was coupled with 2-iodofuran. rsc.org The reaction was catalyzed by a palladium complex, PdCl₂(PPh₃)₂, with copper(I) iodide as a co-catalyst, in a solvent mixture of triethylamine (B128534) and DMF. rsc.org This demonstrates how palladium catalysis enables the construction of elaborate this compound analogues that would be difficult to access through direct synthesis.

To overcome the complexities and costs associated with multi-step silylation procedures, more efficient synthesis methods have been developed. One patented approach utilizes an ester-mediated reaction that serves as both a protection and acylation step in a single operation. google.com

In this method, adenosine is heated with a benzoic acid ester, such as methyl benzoate (B1203000), in a high-boiling-point solvent like toluene (B28343) and in the presence of an acid catalyst (e.g., p-toluenesulfonic acid or trifluoroacetic acid). google.com The methyl benzoate acts as a protecting agent for the hydroxyl groups and as the benzoyl group donor for the N6-amino group. After the reaction, the intermediate is treated with a weak base, like sodium bicarbonate solution, to hydrolyze the ester groups on the ribose moiety, yielding this compound. benchchem.com This process is more cost-effective as it avoids the use of expensive silylating agents and allows for the potential recycling of byproducts. google.combenchchem.com

Protective Group Chemistry in this compound Derivatization

The chemical synthesis of oligonucleotides and other complex derivatives requires a sophisticated strategy of orthogonal protection, where different functional groups can be selectively protected and deprotected without affecting others. umich.eduumich.edu

Protecting the hydroxyl groups of the ribose moiety is critical for controlling the regioselectivity of subsequent reactions, especially in oligonucleotide synthesis. umich.edu

Dimethoxytrityl (DMT): The 4,4′-Dimethoxytrityl group is the standard choice for protecting the primary 5'-hydroxyl group of nucleosides, including this compound. umich.edulibretexts.orgumich.edu It is introduced using Dimethoxytrityl chloride (DMTr-Cl) in pyridine. rsc.orgumich.edu The DMT group is acid-labile and can be selectively removed with a weak acid (e.g., trichloroacetic acid or dichloroacetic acid in dichloromethane), leaving other protecting groups intact. umich.eduwikipedia.org This feature is fundamental to the stepwise, automated synthesis of DNA and RNA. umich.edubocsci.com

Tetrahydropyranyl (THP): The tetrahydropyranyl group is a common acid-labile protecting group for the 2'-hydroxyl function, particularly in RNA synthesis. libretexts.orgcdnsciencepub.com It is introduced by reacting the nucleoside with dihydropyran in the presence of an acid catalyst. cdnsciencepub.com The THP group is stable to the basic conditions used for removing N-acyl groups but can be cleaved under acidic conditions (e.g., pH 2), which allows for the formation of the natural 3'-5' phosphodiester bond. cdnsciencepub.comspringernature.com

o-Nitrobenzyloxymethyl (NBOM): This is a photolabile protecting group used for the 2'-hydroxyl of ribonucleosides. capes.gov.brgoogle.com It is introduced using o-nitrobenzyl bromomethyl ether. The key advantage of the NBOM group is its orthogonality to both acid- and base-labile groups. It is stable during the synthesis cycle and is removed at the end by irradiation with long-wave UV light (around 350 nm), which does not harm the integrity of the RNA molecule. umich.eduumich.edu

Table 2: Common O-Protective Groups in this compound Chemistry

| Protective Group | Abbreviation | Target Hydroxyl | Introduction Reagent | Removal Condition | Citations |

|---|---|---|---|---|---|

| 4,4'-Dimethoxytrityl | DMT | 5'-OH | DMTr-Cl | Weak Acid | libretexts.orgumich.eduwikipedia.orgbocsci.com |

| Tetrahydropyranyl | THP | 2'-OH | Dihydropyran | Acid (pH 2) | libretexts.orgcdnsciencepub.comspringernature.com |

The benzoyl group in this compound itself functions as a crucial N-protective group for the exocyclic N6-amino group of the adenine base. libretexts.orgwikipedia.org The selection of this group is based on its stability profile relative to the O-protective groups used in oligonucleotide synthesis.

The N-benzoyl group is stable under the acidic conditions required to remove the 5'-DMT group during each cycle of oligonucleotide chain extension. umich.edu However, it is designed to be removed at the final stage of synthesis under basic conditions. libretexts.org Treatment with aqueous or gaseous ammonia or methylamine (B109427) effectively cleaves the N-benzoyl amide bond, restoring the primary amino group of adenine. wikipedia.orgnih.govsigmaaldrich.com The stability of N-acyl groups towards alkaline hydrolysis can be modulated; N-benzoyl is more stable than some other acyl groups but is reliably removed by ammonolysis, making it a cornerstone of modern oligonucleotide synthesis. umich.edu

Strategies for Selective Deprotection

The removal of the N-benzoyl group from this compound is a critical step in the synthesis of adenosine-containing molecules. The stability of this amide bond necessitates specific conditions for its cleavage, which must be carefully chosen to avoid the unintended removal of other protecting groups or degradation of the molecule. The selectivity of deprotection is often dependent on the reaction conditions and the nature of other protecting groups present in the molecule. ias.ac.in

A common challenge is the selective hydrolysis of O-benzoyl groups in the presence of an N-benzoyl group. For instance, in the preparation of N-benzoyl adenosine from perbenzoylated adenosine, selective O-debenzoylation can be achieved using sodium methoxide (B1231860) in methanol (B129727). ias.ac.in The conditions for this reaction must be finely tuned, as the selectivity is highly dependent on the nucleoside base and the reaction environment. ias.ac.in

For oligonucleotides, where multiple protecting groups are present, specific reagents are employed for mild and selective deprotection. A study investigating the cleavage rates of various N-acyl protecting groups, including N-benzoyl (Bz), found that aqueous methylamine is highly effective for rapid deprotection. nih.gov However, for achieving higher selectivity between standard protecting groups (like Bz) and more labile groups, ethanolic ammonia is preferred. nih.gov These conditions allow for the rapid and selective removal of faster-cleaving groups while leaving the benzoyl group largely intact. nih.gov In contexts where acid-labile silyl protecting groups like tetraisopropyldisiloxane-1,3-diyl (TIPDS) are used, milder debenzoylation conditions, such as 4 M methylamine in ethanol (B145695) at ambient temperature, have been successfully employed to prevent undesired desilylation. researchgate.net

Table 1: Reagents for Selective Deprotection of this compound Derivatives

| Reagent/Condition | Application | Selectivity/Observation | Source(s) |

|---|---|---|---|

| Sodium Methoxide in Methanol | Selective hydrolysis of O-benzoyl groups | Yields pure N-benzoyl adenosine from perbenzoylated starting material. ias.ac.in | ias.ac.in |

| Aqueous Methylamine | Fast deprotection of N-benzoyl group | Cleaves all examined N-acyl protecting groups rapidly. nih.gov | nih.gov |

| Ethanolic Ammonia | Selective deprotection in oligonucleotide synthesis | High selectivity between standard (Bz, Ac, iBu) and fast-deprotecting (PAC, tBPAC) groups. nih.gov | nih.gov |

| 4 M Methylamine in Ethanol | Mild debenzoylation | Avoids cleavage of silyl protecting groups like TIPDS. researchgate.net | researchgate.net |

Synthesis of this compound Analogs and Derivatives

This compound serves as a key building block for the synthesis of a diverse range of analogs and derivatives. The benzoyl group provides essential protection for the exocyclic amine of the adenine base, enabling chemical modifications at the ribose sugar and phosphate (B84403) moieties.

Synthesis of Phosphorylated this compound Derivatives (e.g., Cyclic Monophosphate Analogs)

Phosphorylated derivatives of this compound are crucial for constructing oligonucleotides and studying nucleotide-based signaling. Various synthetic strategies have been developed to introduce phosphate groups at specific positions of the ribose ring.

One approach involves the use of phosphoramidite (B1245037) chemistry. For example, 2′,3′,5′-tri-O-benzoyladenosine was used as a starting material for the synthesis of 6-N-[(glucofuranos-1-yloxy)phosphoryl]adenosine, a partial structure of the antibiotic Agrocin 84. acs.org This synthesis utilized a glucofuranoside 1-O-phosphoramidite derivative for the two-step phosphorylation process. acs.org

For the synthesis of branched RNAs, a 3',5'-unprotected 2'-O-bis(tert-butoxy)-phosphinyl-6-N-benzoyladenosine derivative was created as a key intermediate. nih.gov This building block allows for chain elongation in the 2', 3', or 5' direction. nih.gov

The synthesis of 2'-5'-linked oligoadenylic acid 5'-triphosphates (2-5A), which are important in the antiviral response of cells, has been achieved through the polymerization of 3'-O-(o-nitrobenzyl)-N-benzoyladenosine 5'-phosphate. nih.gov An improved method for preparing nucleoside 3'-phosphotriesters involves the transformation of 5'-O-monomethoxytrityl-2'-O-acetyl-6-N-benzoyladenosine into the corresponding 3'-(2,2,2-trichloroethyl, 2-cyanoethyl)-phosphate. nih.gov

Modifications of the Ribose Sugar Moiety (e.g., 1,4-Dioxane (B91453) Sugar Analogs)

Modifying the ribose portion of this compound leads to analogs with altered conformational properties, stability, and biological activity. A notable example is the replacement of the ribose sugar with a 1,4-dioxane ring system. mdpi.comresearchgate.netingentaconnect.com The synthesis of these analogs is achieved by coupling N6-benzoyl protected adenine with a 1,4-dioxane sugar equivalent, typically an anomeric acetate (B1210297), via a Vorbrüggen-type glycosylation. mdpi.comresearchgate.net This methodology has been used to prepare dinucleotides, demonstrating its applicability in creating larger oligonucleotides with modified backbones. mdpi.com

Other significant modifications to the ribose moiety include:

2'-Fluoro substitution : 2'-fluoroarabinoadenosines have been prepared from this compound derivatives. The process involves activating the 2'-hydroxyl group as a triflate, followed by displacement with a fluoride (B91410) source. acs.org

Bridged Nucleic Acids (BNA) : The synthesis of 2′-C,4′-C-ethyleneoxy-bridged 2′-deoxyadenosine (methylene-EoDNA-A) starts from an N6-benzoyladenosine derivative, leading to oligonucleotides with enhanced hybridization affinity and nuclease resistance. clockss.org

2'-O-Alkylation : 2'-O-methylation is a common natural modification that can be synthetically introduced. nih.govresearchgate.net This modification can enhance the stability of RNA. wikipedia.org

Table 2: Examples of Ribose-Modified this compound Analogs

| Modification | Synthetic Precursor | Key Synthetic Step | Resulting Analog | Source(s) |

|---|---|---|---|---|

| 1,4-Dioxane Sugar | Silylated N6-benzoyl adenine and a 1,4-dioxane sugar acetate | Vorbrüggen glycosylation with TMSOTf as a catalyst. mdpi.com | Adenosine analog with a 1,4-dioxane sugar moiety. | mdpi.com, researchgate.net, ingentaconnect.com |

| 2'-Fluoroarabino | N6-Benzoyl-3',5'-bis-THP adenosine | Activation of 2'-OH as a triflate and displacement with Et3N·3HF. acs.org | 2'-Deoxy-2'-fluoroarabinoadenosine. | acs.org |

| 2',4'-Bridged (methylene-EoDNA-A) | N6-benzoyladenosine derivative | Multi-step synthesis involving protection, ring formation, and conversion to phosphoramidite. clockss.org | 2′-C,4′-C-ethyleneoxy-bridged 2′-deoxyadenosine phosphoramidite. | clockss.org |

Preparation of this compound-Containing Oligonucleotides

This compound, and its derivatives, are fundamental components in the automated solid-phase synthesis of DNA and RNA oligonucleotides. The benzoyl group serves as a standard protecting group for the exocyclic amine of adenine during the phosphoramidite synthesis cycle. atdbio.com

The process involves incorporating phosphoramidite monomers of the protected nucleosides, including N-benzoyl-2'-deoxyadenosine or its RNA equivalent, onto a solid support. clockss.orgatdbio.com The synthesis cycle typically consists of four steps: detritylation, coupling, capping, and oxidation. atdbio.com For modified nucleosides, such as the methylene-EoDNA-A analog, the coupling time may be extended to ensure efficient incorporation. clockss.org

After the oligonucleotide chain is assembled, the final deprotection step removes the protecting groups from the heterocyclic bases, the phosphate backbone, and cleaves the oligonucleotide from the solid support. clockss.orgatdbio.com This is commonly achieved by treatment with concentrated ammonium (B1175870) hydroxide. clockss.orgatdbio.com The slower cleavage of the isobutyryl group on guanine (B1146940) often makes it the rate-determining step in the deprotection process. atdbio.com For RNA synthesis, where the 2'-hydroxyl group is also protected (e.g., with a TBDMS group), a subsequent fluoride treatment (e.g., with TBAF) is required for its removal. nih.gov

Isotope-Labeled this compound Derivatives for Mechanistic Studies

Isotopically labeled nucleosides are invaluable tools for studying the mechanisms of enzymatic reactions and for use as internal standards in quantitative analysis. researchgate.netnih.gov Deuterium-labeled this compound derivatives have been synthesized for incorporation into oligonucleotides. google.com

The synthesis of 5′-O-dimethoxytrityl-2′3′,4′,5′,5″-penta deuterium (B1214612) β-D ribofuranosyl-N6-benzoyl Adenosine has been described, providing a building block for creating deuterated RNA sequences. google.com The deuterium atoms are placed at stable, non-exchangeable C-H positions on the sugar moiety. google.com Such labeled oligonucleotides can be used in mechanistic studies, for instance, to probe kinetic isotope effects (KIEs) in enzymatic processes involving RNA. nih.gov

General methods for deuterium labeling include catalytic hydrogen-deuterium exchange reactions. researchgate.netresearchgate.net For example, N-6-benzyladenine has been efficiently deuterated using a palladium on carbon-ethylenediamine complex [Pd/C(en)] catalyst. researchgate.net While direct application to this compound requires specific adaptation, these methods highlight the chemical principles for introducing isotopes into the purine (B94841) ring system.

Cyclonucleoside Derivatives of this compound

Cyclonucleosides are conformationally constrained analogs in which an additional covalent bond connects the heterocyclic base and the sugar ring. These rigid structures are useful as synthetic intermediates and as probes for studying biological interactions. researchgate.net

The synthesis of certain cyclonucleosides has been achieved starting from this compound. A recent review highlights the synthesis of 9- and 10-membered cyclonucleosides with potential inhibitory activity against PRMT5. researchgate.net The synthesis of one such derivative began with isopropylidene-protected this compound, which was transformed through a multi-step sequence to create the macrocyclic structure. researchgate.net Another strategy involved a nucleophilic substitution on an intermediate derived from this compound, which was then deprotected and cyclized to form the final product. researchgate.net

Biochemical Roles and Molecular Mechanisms of N Benzoyladenosine and Its Analogs

Modulation of Adenosine (B11128) Receptor Activity by N-Benzoyladenosine

This compound is a synthetic derivative of the naturally occurring purine (B94841) nucleoside, adenosine. ontosight.ai The addition of a benzoyl group to the N6 position of the adenine (B156593) ring alters the molecule's chemical and biological properties, particularly its interaction with adenosine receptors. ontosight.ai Adenosine mediates its wide-ranging physiological effects through four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. canfite.comd-nb.info These receptors are integral to numerous cellular processes, and modifying the adenosine structure can lead to compounds with altered or enhanced biological effects. ontosight.ai

Adenosine receptors are broadly classified based on their coupling to adenylyl cyclase. mdpi.com The A1 and A3 subtypes typically couple to inhibitory G proteins (Gi/o), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels upon activation. canfite.commdpi.com In contrast, A2A and A2B receptors couple to stimulatory Gs proteins, increasing cAMP production. canfite.com

Research into the development of selective agonists for these receptor subtypes has shed light on the role of specific chemical modifications. The N6 position of adenosine is a critical site for determining receptor affinity and selectivity. Studies have aimed to modify the adenosine structure to enhance potency and selectivity for the A3 receptor subtype, which is involved in processes such as immunosuppression and regulation of the central nervous system. nih.gov Both A1 and A3 receptor stimulation have been shown to mimic the protective effects of ischemic preconditioning in human atrial muscle, highlighting their importance in cardiac function. nih.gov While adenosine itself has a relatively low affinity for A3 receptors compared to A1 and A2A receptors, synthetic derivatives have been developed to target this subtype with greater specificity. mdpi.comnih.gov

The modification of the adenosine molecule at the N6 position significantly influences its binding affinity and selectivity for the various receptor subtypes. The introduction of a bulky group like benzoyl can alter the way the ligand fits into the receptor's binding pocket. ontosight.ai The development of subtype-selective compounds is often guided by their binding affinities, typically expressed as Ki values, which represent the concentration of a ligand that will bind to half the available receptors at equilibrium. nih.gov

For instance, research aimed at developing A3-selective agonists has explored various substitutions on the ribose and purine moieties of adenosine. nih.gov While N-ethylcarboxamidoadenosine (NECA) is a potent agonist at A3 receptors, it is not selective, also binding strongly to A1 and A2A receptors. nih.gov The structure-activity relationship studies show that modifications at the 5' position of the ribose, in combination with N6 substitutions, are crucial for tuning selectivity. nih.gov The development of compounds with high selectivity for either A1 or A3 receptors allows researchers to probe the specific physiological roles of these subtypes. nih.gov

Involvement in Cyclic Adenosine Monophosphate (cAMP) Signaling Pathways

Cyclic AMP is a ubiquitous second messenger that mediates a vast array of cellular functions by activating several key downstream effectors. nih.gov The primary effectors of cAMP in mammalian cells are cAMP-dependent Protein Kinase A (PKA) and the Exchange Protein Directly Activated by cAMP (Epac). nih.govmolbiolcell.org The development of analogs of cAMP, such as N6-Benzoyladenosine-3',5'-cyclic monophosphate (6-Bnz-cAMP), has been instrumental in dissecting the distinct roles of these pathways. nih.gov

N6-Benzoyladenosine-3',5'-cyclic monophosphate (commonly known as 6-Bnz-cAMP) is a cell-permeable analog of cAMP that is widely recognized as a selective activator of PKA. tocris.comrndsystems.com This selectivity allows it to be used as a tool to investigate PKA-specific cellular events without the confounding activation of other cAMP targets like Epac. nih.govtocris.com The N6-benzoyl modification is key to this selectivity. nih.gov

Numerous studies have utilized 6-Bnz-cAMP to demonstrate the role of PKA in various cellular processes. For example, in neuroendocrine cells, 6-Bnz-cAMP has been shown to stimulate neurotensin (B549771) secretion. oup.com In PC12 neuroendocrine cells, specific PKA activation by 6-Bnz-cAMP was found to trigger cell proliferation through the activation of the ERK1/2 signaling pathway. molbiolcell.org Furthermore, in osteoblast-like cells, 6-Bnz-cAMP effectively induces differentiation and mineralization, indicating that the cAMP/PKA pathway promotes osteogenesis. nih.gov This analog has also been used to show that PKA activation can evoke specific patterns of insulin (B600854) exocytosis in rat islet beta cells. nih.gov

Table 1: Research Findings on PKA Activation by 6-Bnz-cAMP

| Cell Type | Key Finding | Reference |

|---|---|---|

| BON neuroendocrine cells | Stimulated neurotensin secretion, an effect mediated via Rap1. | oup.com |

| PC12 cells | Induced cell proliferation rather than differentiation. | molbiolcell.org |

| Striatal slices | Increased the level of active Rap1-GTP. | pnas.org |

| MC3T3-E1 osteoblast-like cells | Induced osteoblastic differentiation and mineralization. | nih.gov |

| Rat islet beta cells | Evoked multiphasic and monophasic exocytic hotspots. | nih.gov |

A crucial feature of 6-Bnz-cAMP is its inability to activate Epac signaling pathways. tocris.comrndsystems.com Epac proteins function as guanine (B1146940) nucleotide exchange factors for the small GTPases Rap1 and Rap2. molbiolcell.org The high selectivity of 6-Bnz-cAMP for PKA makes it an invaluable pharmacological tool for distinguishing between PKA-dependent and Epac-dependent cellular responses to elevated cAMP levels. nih.gov

Researchers often use 6-Bnz-cAMP in parallel with an Epac-selective activator, such as 8-(4-chlorophenylthio)-2′-O-methyl-cAMP (8-CPT-2'OMe-cAMP), to dissect the two pathways. pnas.orgahajournals.org For instance, in PC12 cells, while 6-Bnz-cAMP (PKA activator) induced proliferation, the simultaneous activation of both PKA and Epac led to differentiation, indicating distinct and sometimes opposing roles for the two pathways. molbiolcell.org Similarly, studies on human vascular endothelial cells showed that PKA activation inhibited migration, whereas Epac activation did not affect migration but did promote Rap1 activation. ahajournals.org This demonstrates that 6-Bnz-cAMP's role in Epac pathways is one of non-activation, thereby enabling the isolation and study of PKA-specific functions.

The activation of PKA by 6-Bnz-cAMP initiates a cascade of downstream signaling events. One significant downstream target is the small GTPase Rap1. While Rap1 is a well-known effector of the Epac pathway, studies have also demonstrated PKA-dependent regulation of Rap1. oup.compnas.org

In striatal slices, the PKA-selective cAMP analog 6-Bnz-cAMP was shown to significantly increase the level of active, GTP-bound Rap1. pnas.org This effect was attributed to the PKA-mediated phosphorylation and subsequent inhibition of Rap1-GTPase activating protein (Rap1GAP), a protein that normally deactivates Rap1. pnas.org In another study using BON neuroendocrine cells, 6-Bnz-cAMP was found to activate Rap1, which in turn played a role in stimulating neurotensin secretion. oup.com Beyond Rap1, PKA activation by 6-Bnz-cAMP can trigger other cascades, such as the MEK/ERK1/2 signaling pathway, which was shown to be involved in PKA-induced proliferation of PC12 cells. molbiolcell.org These findings illustrate that PKA, when selectively stimulated by analogs like 6-Bnz-cAMP, can engage diverse downstream signaling networks to regulate specific cellular functions.

Effects on Intracellular Biochemical Processes

Nucleotide Metabolism and Resistance to Phosphorylation

This compound and its analogs are integral to the study of nucleotide metabolism, a fundamental cellular process for growth, proliferation, and function. nih.govfrontiersin.org Nucleotide metabolism is tightly regulated to ensure a balanced supply of purine and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA. nih.gov The benzoyl group on this compound enhances its stability and influences its interaction with enzymes involved in nucleotide metabolism. benchchem.com

The phosphorylation of nucleoside analogs is a critical step for their activation and incorporation into nucleic acids. However, some analogs, including derivatives of this compound, can exhibit resistance to phosphorylation by cellular kinases. For instance, studies on the metabolism of the nucleoside analog 6-nitrobenzylthioinosine (NBMPR) in Toxoplasma gondii have shown that while adenosine kinase is responsible for its phosphorylation, certain modifications to the adenosine structure can significantly impact this process. nih.gov While this compound itself was observed to be a substrate for adenosine kinase in T. gondii, other N6-substituted analogs showed varied levels of phosphorylation, indicating that the nature of the substituent at the N6 position is a key determinant of substrate suitability for this enzyme. nih.gov

This resistance to or modulation of phosphorylation has significant implications. In the context of developing therapeutic agents, such as antiviral or anticancer drugs, the ability of a nucleoside analog to be efficiently phosphorylated is often a prerequisite for its activity. medchemexpress.com Conversely, resistance to phosphorylation can be exploited in the design of specific enzyme inhibitors or probes to study metabolic pathways. The use of this compound in the synthesis of uncharged morpholino-based polymers, which can block protein synthesis, highlights how modifications that alter phosphorylation can lead to novel biological activities. google.com These uncharged analogs can overcome some limitations of standard polynucleotides for base-specific binding to target genetic sequences. google.com

Influence on Gene Expression and Protein Synthesis (Non-Clinical Context)

In non-clinical, in vitro settings, this compound and its analogs have been shown to influence gene expression and protein synthesis through various mechanisms. One key area of research is their role as modulators of cyclic AMP (cAMP)-dependent pathways. nih.govnih.gov Analogs such as N6-benzoyladenosine-3',5'-cyclic monophosphate (6-Bnz-cAMP) are designed to be specific activators of protein kinase A (PKA), a central enzyme in cAMP signaling that regulates the transcription of numerous genes. nih.govnih.gov

For example, in osteoblast-like cells, 6-Bnz-cAMP has been demonstrated to upregulate the expression of the osteoblast-specific transcription factor Runx2. nih.gov This upregulation is a critical step in initiating the cascade of gene expression required for osteoblastic differentiation. nih.gov The specificity of these analogs allows researchers to dissect the PKA-dependent signaling pathways from other cAMP-mediated effects. nih.gov This is particularly important as other cAMP analogs, like dibutyryl-cAMP (db-cAMP), can have broader effects due to the release of butyrate, which itself can stimulate gene expression. nih.gov

Furthermore, derivatives of this compound have been investigated for their ability to inhibit bromodomain-containing protein 4 (BRD4), a protein that plays a crucial role in regulating the expression of genes associated with inflammation and cell proliferation. researchgate.net By inhibiting BRD4, these compounds can modulate the transcription of target genes, such as those regulated by NF-κB, which has implications for inflammatory responses and cell differentiation. researchgate.net The ability of certain this compound derivatives to enhance all-trans retinoic acid (ATRA)-induced differentiation in HL-60 cells further underscores their influence on gene expression programs. researchgate.net

In the context of protein synthesis, uncharged polynucleic acid analogs synthesized using this compound have been shown to be effective in disrupting bacterial protein synthesis in cell lysates and specific bacterial strains. google.com These analogs can bind to target mRNA sequences and block translation. google.com

Cell Proliferation and Differentiation Modulation in In Vitro Systems

This compound and its analogs have demonstrated significant effects on cell proliferation and differentiation in various in vitro models. These compounds can either promote or inhibit cell growth and can steer cells towards specific developmental lineages, depending on the cell type and the specific analog used.

In the context of osteogenesis, the PKA-specific cAMP analog, N6-benzoyladenosine-3',5'-cyclic monophosphate (6-Bnz-cAMP), has been shown to support the proliferation of osteoblast-like MC3T3-E1 cells. nih.gov Beyond proliferation, it effectively induces their differentiation into mature osteoblasts and promotes mineralization, the process of bone formation. nih.govuconn.edu This highlights the role of the cAMP-PKA pathway in regulating bone cell development. nih.gov

Conversely, in some cancer cell lines, derivatives of N-Benzoyladenine have been shown to inhibit cell proliferation. benchchem.com This anti-proliferative effect is often linked to the inhibition of key regulatory proteins like bromodomain-containing protein 4 (BRD4), which controls the expression of genes essential for cell growth. benchchem.comresearchgate.net For instance, certain N-Benzoyladenine derivatives have been found to enhance the differentiation of HL-60 leukemia cells, pushing them towards a more mature, less proliferative state. researchgate.net

The modulation of cell proliferation by these compounds is also observed in other cell types. In breast cancer cell lines, activation of the PKA pathway by analogs like 6-Bnz-cAMP has been linked to decreased cell proliferation. medicinacomplementar.com.br In Schwann cells, which are crucial for nerve function, cAMP analogs can synergistically enhance the mitogenic action of growth factors while also inducing differentiation. researchgate.net Selective activation of PKA using 6-Bnz-cAMP in these cells has been used to dissect the specific roles of this pathway in balancing proliferation and differentiation. researchgate.net

The table below summarizes the observed effects of this compound and its analogs on cell proliferation and differentiation in different in vitro systems.

| Cell Type | Compound | Observed Effect |

| Osteoblast-like MC3T3-E1 cells | 6-Bnz-cAMP | Supported proliferation, induced differentiation and mineralization. nih.gov |

| HL-60 leukemia cells | N-Benzoyladenine derivatives | Enhanced ATRA-induced differentiation. researchgate.net |

| Breast cancer cells | 6-Bnz-cAMP | Decreased cell proliferation. medicinacomplementar.com.br |

| Schwann cells | 6-Bnz-cAMP | Involved in the regulation of proliferation and differentiation. researchgate.net |

| Cultured cells (unspecified) | N-Benzoyladenine | Decreased cell proliferation at certain concentrations. benchchem.com |

Role in Poly(ADP-Ribose) (PAR) Metabolism and PARP-1 Inhibition Research

Poly(ADP-ribose) (PAR) is a biopolymer synthesized from nicotinamide (B372718) adenine dinucleotide (NAD+) that plays a crucial role in various cellular processes, including DNA repair, gene transcription, and cell death signaling. uni-konstanz.deexplorationpub.com The primary enzyme responsible for PAR synthesis is Poly(ADP-ribose) polymerase-1 (PARP-1). uni-konstanz.de Given the importance of PARP-1 in these pathways, particularly in the DNA damage response, it has become a significant target in cancer therapy. uni-konstanz.demdpi.com

This compound serves as a key protected nucleoside in the chemical synthesis of PAR oligomers and their analogs. researchgate.netmedchemexpress.com The synthesis of defined PAR structures is essential for understanding the detailed molecular mechanisms of PAR metabolism and its interactions with proteins. uni-konstanz.deresearchgate.net The benzoyl group protects the N6 position of adenosine during the complex chemical steps required to build the PAR chain. researchgate.net This has enabled the synthesis of disaccharide nucleosides that are structural components of PAR, which in turn are used to study the enzymatic activity of PARP-1. uni-konstanz.de

Research into PARP-1 inhibitors has revealed that their efficacy is not solely due to the inhibition of PARP's catalytic activity but also through a mechanism known as "PARP trapping." umich.edu This process involves the formation of PARP1-DNA complexes at sites of DNA damage. umich.edu While this compound itself is not a direct PARP inhibitor, its use in synthesizing PAR-related molecules contributes to the understanding of PARP-1 function and the development of inhibitors. uni-konstanz.deresearchgate.net

Furthermore, studies using non-hydrolyzable NAD+ analogs, such as benzamide (B126) adenine dinucleotide (BAD), have provided insights into the allosteric regulation of PARP-1. nih.gov These studies show that PARP-1 autoinhibition is due to a block on NAD+ binding, and that DNA damage relieves this inhibition. nih.gov This fundamental knowledge about the PARP-1 catalytic cycle, to which the broader field of nucleoside chemistry including this compound contributes, is crucial for designing more effective PARP inhibitors. nih.gov

The table below outlines the key research areas and findings related to this compound in the context of PAR metabolism and PARP-1 inhibition.

| Research Area | Key Findings |

| Chemical Synthesis of PAR Analogs | This compound is used as a protected precursor to synthesize PAR oligomers and disaccharide nucleoside components of PAR. uni-konstanz.deresearchgate.net |

| Study of PARP-1 Enzymatic Activity | Synthetic PAR analogs, derived from this compound, are used to investigate the enzymatic mechanisms of PARP-1. uni-konstanz.de |

| Understanding PARP-1 Regulation | Research utilizing NAD+ analogs, conceptually related to the modified nucleosides like this compound, has elucidated the allosteric regulation and autoinhibition of PARP-1. nih.gov |

| Development of PARP Inhibitors | The foundational knowledge gained from studying PAR metabolism and PARP-1 function, aided by synthetic tools derived from this compound, informs the development of new PARP inhibitors for therapeutic use. mdpi.comoaepublish.com |

Advanced Analytical Methodologies for N Benzoyladenosine Research

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of N-Benzoyladenosine, providing detailed information about its molecular structure, functional groups, and electronic properties.

¹H NMR: Proton NMR is fundamental for identifying the hydrogen atoms within the molecule. For this compound, characteristic signals include those from the purine (B94841) ring, the ribose sugar moiety, and the benzoyl group. rsc.orgbenchchem.com For instance, in a DMSO-d6 solvent, the N-H proton typically appears as a singlet around 11.19 ppm, while the aromatic protons of the benzoyl group resonate between 7.53 and 8.04 ppm. rsc.org The anomeric proton of the ribose ring is often observed as a doublet around 6.17 ppm. rsc.org The integration of these signals allows for the quantitative assessment of purity. magritek.com

³¹P NMR: Phosphorus-31 NMR is particularly relevant when this compound is incorporated into phosphorylated derivatives, such as phosphoramidites used in oligonucleotide synthesis. trilinkbiotech.com The chemical shift of the phosphorus atom provides information about its oxidation state and coordination environment. trilinkbiotech.com For example, phosphoramidite (B1245037) derivatives of this compound show characteristic signals in the ³¹P NMR spectrum. rsc.org

¹⁵N NMR: Nitrogen-15 NMR offers direct insight into the nitrogen atoms of the purine ring system. researchgate.net Although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, it is a powerful technique for studying tautomeric equilibria, protonation sites, and hydrogen bonding. researchgate.netresearchgate.net The chemical shifts of the nitrogen atoms are highly sensitive to their electronic environment and can confirm the position of the benzoyl group and the glycosidic bond. researchgate.netacs.org

The following table summarizes typical NMR data for this compound:

| Nucleus | Chemical Shift (ppm) | Description |

| ¹H | 11.19 (s, 1H) | N-H proton rsc.org |

| ¹H | 8.74 (s, 1H), 8.71 (s, 1H) | Purine ring protons (H-2, H-8) rsc.org |

| ¹H | 8.04-7.53 (m, 5H) | Benzoyl group aromatic protons rsc.org |

| ¹H | 6.17 (d, 1H) | Anomeric proton (H-1') rsc.org |

| ¹³C | 165.8 | Benzoyl carbonyl carbon rsc.org |

| ¹³C | 152.0, 151.7, 150.4, 143.0 | Purine ring carbons rsc.org |

| ¹³C | 86.4, 85.6, 80.0, 77.5, 68.8, 61.2 | Ribose moiety carbons rsc.org |

This data is illustrative and can vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing the mass-to-charge ratio (m/z) of its ions. neu.edu.tr The molecular weight of this compound is 371.35 g/mol . vwr.com In high-resolution mass spectrometry (HRMS), the exact mass can be determined with high accuracy, confirming the elemental composition. rsc.org

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information. wikipedia.orglcms.cz The fragmentation of the this compound molecular ion typically involves the cleavage of the glycosidic bond, separating the benzoyl-adenine base from the ribose sugar. Other characteristic fragments can arise from the loss of the benzoyl group or parts of the ribose moiety. msu.edulibretexts.org

| Ion | m/z (Calculated) | Description |

| [M+H]⁺ | 372.1353 | Protonated molecular ion |

| [M+Na]⁺ | 394.1172 | Sodium adduct |

| [C₁₂H₈N₅O]⁺ | 238.0774 | Benzoyl-adenine fragment |

| [C₅H₉O₄]⁺ | 133.0501 | Ribose fragment |

Fragmentation patterns can vary depending on the ionization method and collision energy.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. azooptics.comubbcluj.ro This technique is widely used for the quantification of this compound in solution, based on the Beer-Lambert law, which relates absorbance to concentration. solubilityofthings.com

This compound exhibits a characteristic maximum absorption wavelength (λmax) due to its aromatic purine and benzoyl chromophores. azooptics.com The λmax is a key parameter for both qualitative identification and quantitative analysis. azooptics.com While the exact λmax can be influenced by the solvent, it is typically observed in the UV region. For purity assessment, the UV spectrum can be monitored for the appearance of new peaks or shifts in the λmax, which may indicate the presence of impurities. researchgate.net

| Parameter | Value | Significance |

| λmax | ~260-280 nm | Wavelength of maximum absorbance, used for quantification and identification benchchem.com |

| Molar Absorptivity (ε) | Dependent on solvent and pH | Proportionality constant relating absorbance to concentration |

The specific λmax and molar absorptivity should be determined experimentally under the conditions of analysis.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. bellevuecollege.edumegalecture.com Each functional group has a characteristic absorption frequency, allowing for the confirmation of the compound's structure. libretexts.org

Key characteristic absorption bands in the IR spectrum of this compound include:

O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl groups of the ribose moiety. researchgate.net

N-H stretching: A band in the region of 3100-3500 cm⁻¹, corresponding to the amine group in the purine ring. researchgate.net

C=O stretching: A strong, sharp band around 1650-1700 cm⁻¹, characteristic of the carbonyl group in the benzoyl moiety. researchgate.net

C=N and C=C stretching: Bands in the 1500-1600 cm⁻¹ region, arising from the purine and benzene (B151609) rings. researchgate.net

C-O stretching: Bands in the 1000-1300 cm⁻¹ region, corresponding to the ether and alcohol groups of the ribose moiety. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching, H-bonded | 3200-3600 (broad) researchgate.net |

| N-H (Amide) | Stretching | 3100-3500 researchgate.net |

| C-H (Aromatic) | Stretching | 3000-3100 libretexts.org |

| C-H (Aliphatic) | Stretching | 2850-3000 libretexts.org |

| C=O (Amide) | Stretching | 1650-1700 (strong) researchgate.net |

| C=N, C=C (Aromatic) | Stretching | 1500-1600 researchgate.net |

| C-O (Ether, Alcohol) | Stretching | 1000-1300 researchgate.net |

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the separation, purification, and quantitative analysis of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of this compound. vwr.comnih.gov It offers high resolution, sensitivity, and reproducibility for both purity assessment and quantification. vwr.com

In a typical reversed-phase HPLC (RP-HPLC) setup, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase, often a mixture of water or an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a relatively polar molecule, will have a characteristic retention time under specific chromatographic conditions.

Purity analysis by HPLC involves monitoring the chromatogram for the presence of any additional peaks besides the main this compound peak. acs.org The area of each peak is proportional to the concentration of the corresponding component, allowing for the calculation of percentage purity. For quantification, a calibration curve is typically constructed using standards of known concentration. acs.org

| HPLC Parameter | Typical Conditions | Purpose |

| Column | Reversed-phase (e.g., C18, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Gradient of water and acetonitrile/methanol | Elution of the compound |

| Detector | UV detector set at the λmax of this compound | Detection and quantification |

| Flow Rate | 0.5-1.5 mL/min | Controls the speed of separation |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Affects retention time and peak shape |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable technique for the real-time monitoring of chemical reactions and for the preliminary screening of product formation in the synthesis of this compound and its derivatives. sigmaaldrich.comlibretexts.org Its simplicity, speed, and low cost make it a widely used analytical tool in organic synthesis. libretexts.org The principle of TLC relies on the differential partitioning of compounds between a stationary phase, typically silica (B1680970) gel coated on a plate, and a liquid mobile phase. sigmaaldrich.comlibretexts.org

In the context of this compound synthesis, TLC is crucial for determining the completion of a reaction by observing the disappearance of the starting material spot and the appearance of the product spot. rochester.edu A typical procedure involves spotting the reaction mixture onto a TLC plate alongside the starting material for reference. rochester.edu The plate is then developed in a chamber containing a suitable solvent system, and the separated spots are visualized, often using UV light at a wavelength of 260 nm, due to the UV-active nature of the nucleoside. rsc.orgrsc.org

The retention factor (Rf), calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used to identify compounds. libretexts.org For instance, in the synthesis of this compound derivatives, different Rf values for the starting materials and products in specific solvent systems indicate a successful separation and allow for the tracking of the reaction's progress. pku.edu.cn A "cospot," where the reaction mixture is spotted on top of the starting material, is a useful practice to confirm if the reactant has been fully consumed, especially when the Rf values of the reactant and product are similar. rochester.edu

The choice of the mobile phase is critical and is selected to achieve optimal separation. Common solvent systems for the TLC analysis of this compound and its intermediates include mixtures of dichloromethane (B109758) and methanol, or ethyl acetate (B1210297) and hexane. nih.govmdpi.com For example, a mobile phase of 5% methanol in dichloromethane has been used to monitor the synthesis of this compound derivatives. rsc.org The polarity of the solvent system is adjusted to ensure that the Rf value of the target compound is typically between 0.3 and 0.4 for effective separation. rochester.edu

Table 1: Examples of TLC Conditions for this compound and Related Compounds

| Compound/Reaction Stage | Stationary Phase | Mobile Phase (v/v) | Rf Value | Reference |

| Monitoring of N-benzoylation | Silica Gel 60 F254 | Dichloromethane/Methanol (95:5) | Not specified | rsc.org |

| Purification of a synthetic intermediate | Silica Gel | Petroleum Ether/Ethyl Acetate (5:1) | 0.55 | pku.edu.cn |

| Purification of a synthetic intermediate | Silica Gel | Petroleum Ether/Ethyl Acetate (20:1) | 0.26 | pku.edu.cn |

| Monitoring of 3,5-Dibromo-2-pyrone synthesis | Silica Gel | Hexane/Ethyl Acetate (5:1) | 0.40 | orgsyn.org |

Silica Gel Chromatography for Purification of Synthetic Intermediates and Products

Following successful reaction as monitored by TLC, silica gel chromatography is the standard method for the purification of synthetic intermediates and the final this compound product on a larger scale. purdue.edu This technique operates on the same principles as TLC, but the stationary phase (silica gel) is packed into a column. orgsyn.org The crude reaction mixture is loaded onto the top of the column, and a solvent system (eluent), often similar to or slightly less polar than the one used for TLC, is passed through the column to separate the components. nih.govmdpi.com

The selection of the eluent is critical for achieving high purity. A gradient of solvents with increasing polarity is often employed to first elute less polar impurities, followed by the desired product. For example, in the purification of 2',3'-O-Diacetyl-N6-benzoyladenosine, a mobile phase of 3% methanol in dichloromethane was used. nih.gov In another instance, for the purification of N6-Benzoyl-5'-18O-adenosine, a gradient of 5-8% methanol in dichloromethane was utilized. nih.gov

Flash chromatography, a modification of column chromatography that uses pressure to increase the flow rate of the eluent, is frequently used to expedite the purification process. rsc.orgmdpi.com The fractions collected from the column are typically analyzed by TLC to identify those containing the pure product, which are then combined and concentrated to yield the purified compound. orgsyn.org

Table 2: Examples of Silica Gel Chromatography Conditions for the Purification of this compound and its Derivatives

| Compound Purified | Eluent System (v/v) | Yield | Reference |

| 2',3'-O-Diacetyl-N6-benzoyladenosine | 3% Methanol in Dichloromethane | 79% | nih.gov |

| N6-Benzoyl-5'-18O-adenosine | 5-8% Methanol in Dichloromethane | 50% | nih.gov |

| 5'-O-DMT-N6-Benzoyladenosine intermediate | 3% Methanol in Dichloromethane | 94% | nih.gov |

| N6-Benzoyl-2',3'-O-isopropylideneadenosine derivative | 3:1 Ethyl Acetate to Hexanes | 86% | mdpi.com |

| 2'-O-(3-(Furan-2-yl)-propyn-3-yl)-6-N-benzoyladenosine | Dichloromethane/Methanol (95:5) | 94% | rsc.org |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a destructive analytical technique used to determine the mass percentages of elements (typically carbon, hydrogen, and nitrogen) in a compound. rsc.orgnih.gov This information is crucial for confirming the empirical formula of a newly synthesized compound like this compound. chemcollective.org The empirical formula represents the simplest whole-number ratio of atoms of each element present in a compound. libretexts.org

The theoretical elemental composition is calculated from the proposed molecular formula (for this compound, C₁₇H₁₇N₅O₅). sigmaaldrich.comsigmaaldrich.com The experimentally determined values from elemental analysis are then compared to these theoretical values. A close agreement, typically within a ±0.4% margin, provides strong evidence for the proposed structure and purity of the compound. nih.govstackexchange.com

The process involves combusting a small, precisely weighed sample of the compound in an oxygen atmosphere. The combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and quantified. From these quantities, the mass percentages of C, H, and N in the original sample are calculated. rsc.org

Table 3: Theoretical vs. Found Elemental Analysis Data for a Related Compound

| Element | Theoretical % | Found % | Difference % |

| Carbon (C) | 42.8 | 42.6 | -0.2 |

| Hydrogen (H) | 7.2 | 7.1 | -0.1 |

| Nitrogen (N) | 50.0 | 50.1 | +0.1 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the comparison between theoretical and found values in elemental analysis. It does not represent actual data for this compound.

The empirical formula for this compound is C₁₇H₁₇N₅O₅. sigmaaldrich.comsigmaaldrich.com The molecular weight is 371.35 g/mol . sigmaaldrich.comsigmaaldrich.com

Applications of N Benzoyladenosine in Contemporary Biochemical and Molecular Research

Utilization in Nucleic Acid Synthesis and Modification Studies

The chemical synthesis of DNA and RNA oligonucleotides is a stepwise process that requires the precise assembly of nucleotide building blocks. biosyn.com N-Benzoyladenosine is indispensable in this context, serving as a protected precursor for the incorporation of adenosine (B11128) residues into growing nucleic acid chains.

In the automated solid-phase synthesis of oligonucleotides, the most prevalent method is phosphoramidite (B1245037) chemistry. nih.gov This technique relies on monomeric building blocks called nucleoside phosphoramidites. For the incorporation of adenine (B156593), this compound is converted into a phosphoramidite derivative. The benzoyl group on the N6 position of adenine prevents unwanted side reactions at this site during the coupling steps of the synthesis cycle. atdbio.com

The synthesis proceeds by sequentially adding these protected phosphoramidites to a growing chain attached to a solid support. biosyn.com Once the desired sequence is assembled, the oligonucleotide is cleaved from the support, and all protecting groups, including the benzoyl group from each adenosine residue, are removed. This final deprotection step, typically achieved by treatment with ammonia (B1221849), regenerates the natural adenosine structure within the final DNA or RNA molecule. researchgate.net The use of this compound, alongside other protected nucleosides, is standard practice for producing synthetic oligonucleotides for a wide array of research applications. nih.gov

| Base | Protecting Group | Rationale |

|---|---|---|

| Adenine (A) | Benzoyl (Bz) | Prevents side reactions at the N6 exocyclic amine. atdbio.com |

| Cytosine (C) | Benzoyl (Bz) or Acetyl (Ac) | Protects the N4 exocyclic amine. nih.gov |

| Guanine (B1146940) (G) | Isobutyryl (iBu) | Protects the N2 exocyclic amine. nih.gov |

| Thymine (T) | None | The exocyclic keto groups are not reactive under synthesis conditions. atdbio.com |

While this compound itself is not directly used for probing, its role as a building block is a critical prerequisite for generating the RNA molecules that are subsequently analyzed for their structural and functional properties. researchgate.net The synthesis of specific RNA sequences allows researchers to investigate how modifications, such as N6-methyladenosine (m6A), influence RNA secondary structure and interactions with proteins. nih.govau.dk

Once an RNA oligonucleotide is synthesized using this compound and other protected nucleosides, and subsequently deprotected, it can be subjected to various structure-probing techniques. researchgate.net These methods use chemical reagents or enzymes to modify or cleave the RNA at positions that are accessible (e.g., single-stranded regions), providing insights into the molecule's secondary and tertiary structure. umich.edunih.gov For example, dimethyl sulfate (DMS) can be used to probe unpaired adenines and cytosines. umich.edu By synthesizing RNA variants, researchers can systematically study the structural and functional consequences of specific nucleotide modifications. nih.gov

The ability to synthesize custom oligonucleotides, enabled by building blocks like this compound, is foundational to the development of powerful research tools. nih.gov These synthetic nucleic acids can be further modified to enhance their properties or to introduce specific functionalities. nih.govnih.gov

Applications of these modified oligonucleotides include:

Antisense Oligonucleotides (ASOs): These are short, synthetic DNA or RNA strands designed to bind to a specific messenger RNA (mRNA) sequence, thereby modulating gene expression. nih.gov The development of ASOs with improved nuclease resistance and binding affinity often involves chemical modifications to the sugar-phosphate backbone or the nucleobases. nih.gov

Small interfering RNAs (siRNAs): Used in RNA interference (RNAi) studies to silence gene expression, siRNAs are synthetic double-stranded RNA molecules. Their production relies on the chemical synthesis of the two complementary RNA strands.

Molecular Probes: Oligonucleotides can be conjugated with fluorescent dyes or other reporter molecules to serve as probes in techniques like fluorescence in situ hybridization (FISH) or polymerase chain reaction (PCR).

The robust chemistry involving protected monomers like this compound provides the essential starting point for creating these sophisticated and highly specific research tools. nih.gov

Role in Studying Cellular Signaling Mechanisms (Non-Clinical)

Derivatives of this compound are valuable pharmacological tools for dissecting cellular signaling pathways in non-clinical research settings. By modifying the parent compound, researchers have developed selective agonists for specific intracellular effectors and cell surface receptors.

Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that mediates a vast array of cellular responses primarily through two main effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). nih.gov To distinguish the specific contributions of each pathway, researchers use selective cAMP analogs.

N6-Benzoyladenosine-3',5'-cyclic monophosphate (6-Bnz-cAMP) is a widely used PKA-selective activator. merckmillipore.com This compound effectively activates PKA without significantly engaging Epac. In contrast, 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP) is a selective activator of Epac.

| Compound | Primary Target | Common Research Application |

|---|---|---|

| N6-Benzoyl-cAMP (6-Bnz-cAMP) | Protein Kinase A (PKA) | Isolating PKA-dependent signaling events. merckmillipore.com |

| 8-pCPT-2'-O-Me-cAMP | Epac | Isolating Epac-dependent signaling events. nih.gov |

Adenosine is an endogenous nucleoside that modulates numerous physiological processes by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3. nih.govnih.gov Synthetic adenosine derivatives, including those based on an this compound scaffold, are crucial for studying the specific functions of these receptors. nih.gov

Modifications to the N6-position of adenosine, such as the addition of a benzyl (B1604629) group, have been shown to be particularly important for conferring selectivity for the A3 adenosine receptor. nih.gov For example, N6-benzyladenosine derivatives have been synthesized and evaluated for their affinity and selectivity at A3 receptors compared to A1 and A2A receptors. nih.govnih.gov These compounds act as pharmacological probes to explore the role of A3 receptor activation in various cellular models, such as those related to inflammation and immune responses. nih.gov By systematically altering the structure of these N6-substituted adenosine analogs, researchers can develop highly potent and selective agonists, which are invaluable tools for elucidating the downstream signaling pathways and physiological functions mediated by specific adenosine receptor subtypes. nih.gov

Applications in Preclinical and Drug Discovery Research (Lead Compound Identification)

The journey of a new drug from a laboratory concept to a clinical reality is a long and intricate process. A crucial initial step in this pipeline is the identification and optimization of "lead compounds"—molecules that exhibit a desired pharmacological or biological activity and serve as the starting point for drug development. This compound and its analogs have demonstrated significant potential as lead compounds in various therapeutic areas.

Development of Nucleoside-Based Research Tools

This compound serves as a key intermediate in the synthesis of a wide array of nucleoside analogs. The benzoyl group acts as a protecting group for the N6-amino function of adenosine, allowing for selective modifications at other positions of the purine (B94841) ring or the ribose sugar. This chemical tractability has enabled the creation of libraries of adenosine derivatives with diverse functionalities. For instance, the synthesis of adenosine analogs where the sugar unit is replaced by a 1,4-dioxane (B91453) moiety has been achieved by coupling the sugar analog with N6-benzoyl protected adenine nih.gov. Such novel nucleoside analogs are instrumental as research tools to probe the structure and function of enzymes and receptors that interact with adenosine. The development of these tools is crucial for understanding the molecular basis of diseases and for the initial stages of drug discovery. The synthesis of these analogs often involves standard phosphoramidite methodology, allowing for their incorporation into larger oligonucleotides nih.gov.

Exploring Neuroprotective Effects in Preclinical Models

Adenosine is a well-established neuromodulator in the central nervous system, exerting its effects through four receptor subtypes: A1, A2A, A2B, and A3. The activation of A1 receptors is generally considered neuroprotective, while the blockade of A2A receptors has shown robust neuroprotective effects in various preclinical models of neurodegenerative diseases like Parkinson's and Alzheimer's disease digitellinc.com. This compound derivatives, as modulators of these receptors, are being actively investigated for their neuroprotective potential.

Preclinical studies using animal models have demonstrated the therapeutic promise of targeting adenosine receptors. For example, A2A receptor antagonists have been shown to be effective in counteracting motor dysfunctions and display neuroprotective and anti-inflammatory effects in animal models of Parkinson's disease acs.org. One such antagonist, ST1535, completely prevented the loss of dopaminergic neurons in the substantia nigra pars compacta (SNc) in a mouse model of the disease acs.org. While these studies may not directly use this compound, the design of many of these adenosine receptor modulators relies on the chemical principles established through the synthesis of analogs derived from precursors like this compound. The exploration of these compounds in preclinical models is a critical step in the identification of lead compounds for the treatment of neurodegenerative disorders.

Modulators of Cell Proliferation and Apoptosis in Research Cell Lines

This compound and its derivatives have been extensively studied for their effects on cell proliferation and apoptosis, particularly in cancer research. These compounds have shown the ability to inhibit the growth of various cancer cell lines and induce programmed cell death. For example, N6-benzyladenosine, a closely related analog, has been shown to suppress the clonogenic activity and growth of different neoplastic cells, including bladder carcinoma T24 cells spie.org. In these cells, N6-benzyladenosine was found to arrest the cell cycle in the G0/G1 phase and induce apoptosis, which was linked to the activation of caspase 3 spie.org.

The antiproliferative and pro-apoptotic properties of these adenosine analogs are often attributed to their interaction with key cellular targets. For instance, N6-isopentenyladenosine (i6A), another related compound, has been shown to target farnesyl pyrophosphate synthase (FPPS), an enzyme involved in a pathway that is often aberrant in cancers researchgate.net. Derivatives of N6-benzyladenosine have also been evaluated for their effects on cell viability and proliferation in colorectal cancer cell lines researchgate.net. The ability of these compounds to selectively target cancer cells while having minimal cytotoxic effects on healthy cells makes them promising lead compounds for the development of novel anticancer therapies.

| Compound | Cell Line | Effect |

| N6-benzyladenosine | T24 (Bladder Carcinoma) | Induces cell cycle arrest (G0/G1) and apoptosis spie.org |

| N6-benzyladenosine derivatives | HCT116, DLD-1 (Colorectal Cancer) | Exerted a significant and persistent cytotoxic effect researchgate.net |

| N6-isopentenyladenosine | DLD1 (Colon Cancer) | Inhibited proliferation and promoted apoptosis nih.gov |

Enhancing Cell Viability and Proliferation in Cell Culture Systems

While some derivatives of this compound are designed to be cytotoxic to cancer cells, others can have the opposite effect of enhancing cell viability and proliferation. This property is particularly useful in cell culture systems where robust cell growth is desired for research or bioproduction purposes. The specific effect of an this compound analog on cell viability is highly dependent on its chemical structure and the cell type being studied. For example, in studies on colorectal cancer cells, while some N6-benzyladenosine analogs were cytotoxic, another analog, 2f, exerted a slight proliferative effect after 48 hours of treatment in one of the cell lines researchgate.net. This highlights the nuanced and context-dependent effects of these compounds. The ability to fine-tune the structure of this compound derivatives to either inhibit or promote cell growth underscores their versatility as research tools and potential therapeutic agents.

Chemical Biology Tools and Fluorescent Probes

Chemical biology relies on the use of small molecules to study and manipulate biological systems. Fluorescent probes are a cornerstone of this field, allowing for the visualization of biological molecules and processes in real-time within living cells. This compound provides a versatile scaffold for the design and synthesis of such probes.

Design of this compound Conjugates for Labeling and Imaging

The development of fluorescent nucleoside analogs is a powerful approach for studying the dynamics, structure, and function of nucleic acids digitellinc.comspie.org. The general strategy for designing such probes involves attaching a fluorescent molecule (a fluorophore) to the nucleoside in a way that does not significantly perturb its biological activity. The N6-position of adenosine, protected by the benzoyl group in this compound, is a common site for modification and attachment of linkers and fluorophores acs.org.

The synthesis of fluorescent adenosine derivatives often involves the introduction of an aminoalkyl spacer at the N6-position, which can then be coupled to a fluorophore acs.org. This modular approach allows for the creation of a diverse range of fluorescent probes with different spectral properties. While direct examples of fluorescent probes based on the this compound scaffold are not extensively detailed in the provided search results, the chemical principles for their design are well-established through the synthesis of other fluorescent adenosine analogs. These probes can be used for a variety of applications, including:

Live-cell imaging: To visualize the localization and trafficking of adenosine-binding proteins or RNA containing modified adenosine analogs.

Fluorescence Resonance Energy Transfer (FRET): To study molecular interactions, such as ligand-receptor binding or conformational changes in proteins spie.org.

High-throughput screening: To identify new drug candidates that bind to adenosine receptors or enzymes.

The design of this compound conjugates for labeling and imaging is an active area of research with the potential to provide powerful new tools for understanding the intricate workings of the cell.

Use in Biochemical Assays and Interaction Studies

This compound, a derivative of the endogenous nucleoside adenosine, serves as a valuable tool in a variety of biochemical assays and interaction studies. Its structural similarity to adenosine allows it to interact with biological molecules that recognize adenosine, while the benzoyl group provides distinct properties that can be exploited for experimental purposes. Researchers utilize this compound to investigate enzyme kinetics, receptor binding, and other molecular interactions.

One of the primary applications of this compound is in the study of enzymes that metabolize adenosine or utilize adenosine triphosphate (ATP) as a substrate. For instance, it can be used in kinase assays to study the activity of protein kinases, which are crucial regulators of cellular processes. bmglabtech.com In these assays, the transfer of a phosphate (B84403) group from ATP to a substrate is monitored. bmglabtech.com this compound can act as a competitive inhibitor or a substrate analog, allowing researchers to probe the active site of kinases and determine their substrate specificity. reactionbiology.com Different assay formats, such as those measuring ATP consumption or ADP production, can be employed to quantify kinase activity and the effect of compounds like this compound. bmglabtech.com

Furthermore, this compound is instrumental in studying adenosine receptors, which are a class of G protein-coupled receptors involved in numerous physiological processes. mdpi.com Radioligand binding assays often employ adenosine analogs to characterize the affinity and selectivity of different compounds for various adenosine receptor subtypes (A1, A2A, A2B, and A3). nih.gov By competing with a radiolabeled ligand for binding to the receptor, this compound can help determine the binding affinity (Ki) of unlabeled compounds. nih.gov Such studies are fundamental in the development of selective agonists and antagonists for adenosine receptors, which have therapeutic potential in a range of disorders. mdpi.com

Interaction studies also benefit from the use of this compound. Techniques like isothermal titration calorimetry (ITC) can be used to measure the thermodynamic parameters of its binding to a target protein, providing insights into the forces driving the interaction. nih.gov Affinity-based probes incorporating moieties similar to this compound can be designed to covalently label specific proteins in complex biological mixtures, aiding in target identification and validation. nih.gov These interaction studies are crucial for understanding the molecular basis of a compound's biological activity and for the rational design of new therapeutic agents.

The following table summarizes representative biochemical assays and interaction studies where this compound or its analogs are utilized:

| Assay/Study Type | Biological Target | Purpose of Using this compound Analog | Typical Readout/Measurement |

| Kinase Activity Assay | Protein Kinases | To act as a competitive inhibitor or substrate analog to probe the kinase active site. bmglabtech.comreactionbiology.com | Measurement of ATP depletion, ADP formation, or substrate phosphorylation. bmglabtech.com |

| Radioligand Binding Assay | Adenosine Receptors (e.g., A1, A3) | To compete with a radiolabeled ligand and determine the binding affinity of test compounds. nih.govnih.gov | Quantification of bound radioactivity to determine receptor affinity (Ki or IC50 values). |

| Enzyme Inhibition Assay | Adenosine Deaminase, Ubiquitin-Activating Enzyme (UAE) | To act as a substrate analog or inhibitor to study enzyme kinetics and mechanism. nih.gov | Measurement of the rate of product formation or substrate consumption over time. nih.gov |

| Isothermal Titration Calorimetry (ITC) | Target Proteins (e.g., enzymes, receptors) | To directly measure the heat change upon binding to a protein. | Determination of thermodynamic parameters of binding (e.g., binding affinity, enthalpy, entropy). nih.gov |